![molecular formula C14H18BClO3 B2459278 1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1417036-32-8](/img/structure/B2459278.png)
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a phosphitylation reagent . This reagent allows the overall distribution of hydroxyl groups present in a sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups .
Scientific Research Applications
1. Quantitative NMR Analysis of Hydroxyl Groups in Lignins The compound has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows for the accurate determination of the uncondensed and condensed phenolic moieties in lignins .
2. Phosphitylation of Alcohols and Heteroatomic Nucleophiles This compound has been used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles . This results in the formation of useful glycosyl donors and ligands .
3. Detection of Phenolic Structures in Lignins It has been used in the detection of phenolic and condensed phenolic structures in steam explosion and milled wood lignins .
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used as reagents in organic synthesis .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with a variety of substrates, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
The compound’s potential role in organic synthesis suggests it could influence a wide range of biochemical reactions, particularly those involving carbon-carbon bond formation .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. It’s recommended to store the compound in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIJXVVLUQHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one |
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